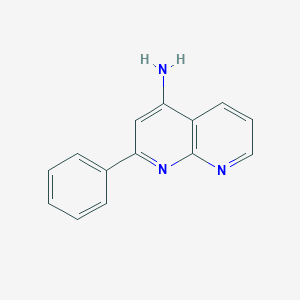
2-Phenyl-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,8-naphthyridin-4-amine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with a phenyl group attached at the 2-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,8-naphthyridin-4-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which includes the condensation of 2-aminonicotinaldehyde with an appropriate ketone or aldehyde under acidic or basic conditions. Another method involves the cyclization of 2-aminopyridine derivatives with suitable electrophiles.
Industrial Production Methods
Industrial production of 1,8-naphthyridines, including this compound, often employs metal-catalyzed reactions and multicomponent reactions (MCRs). These methods are favored for their efficiency and ability to produce high yields. For example, the use of a water-soluble iridium catalyst in the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols has been reported to yield 1,8-naphthyridines in good yields .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,8-naphthyridine: Similar structure but with an amino group at the 2-position.
2-Phenyl-1,8-naphthyridin-3-amine: Similar structure but with an amine group at the 3-position.
Uniqueness
2-Phenyl-1,8-naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-phenyl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C14H11N3/c15-12-9-13(10-5-2-1-3-6-10)17-14-11(12)7-4-8-16-14/h1-9H,(H2,15,16,17) |
InChI Key |
NUZMTJRCTKAVME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)
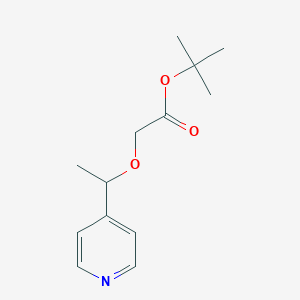
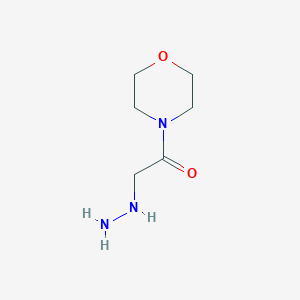
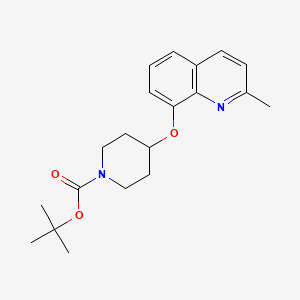
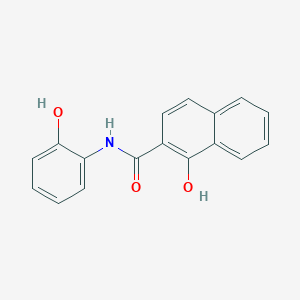
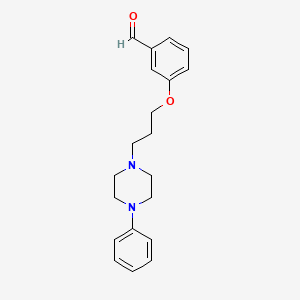
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
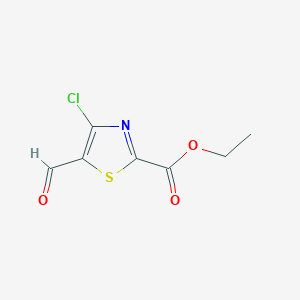

![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![3-Tert-butylimidazo[1,2-c]quinazoline](/img/structure/B13874856.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)

